4-Amino-6-(furan-2-yl)pyridazin-3-ol
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
- The synthesis of heterocyclic compounds leveraging furan derivatives serves as a cornerstone for developing biologically active molecules. These molecules, including pyrimidine and pyridazine structural fragments, play a crucial role in creating compounds with potential biological activities. The manipulation of these structures enables the synthesis of new compounds that exhibit diverse biological and physicochemical properties (Aniskova, Grinev, & Yegorova, 2017).
Antiprotozoal Agents
- Furan derivatives have been utilized in the synthesis of novel dicationic imidazo[1,2-a]pyridines, demonstrating significant antiprotozoal activity. This research highlights the potential of furan-based compounds in developing treatments for protozoal infections, showcasing their efficacy in vitro and in vivo against trypanosomal and plasmodial infections (Ismail et al., 2004).
Organic Synthesis and Functionalisation
- The development of synthetic methodologies using furan-derivatives for creating furanacetamide and other heterocyclic compounds showcases the versatility of these compounds in organic chemistry. Such approaches are pivotal for generating compounds with potential applications in medicinal chemistry and material science (Gabriele et al., 2006).
Bioactive Molecule Development
- Furan and its derivatives are critical in designing and synthesizing bioactive molecules, such as inhibitors of protein kinases, demonstrating the role of these compounds in developing new therapeutic agents. The modification of furan-containing molecules has led to the discovery of potent inhibitors with specific biological targets, indicating the importance of furan derivatives in drug discovery (Subrath et al., 2009).
Material Science and Sensing Applications
- Pyrrole and furan-based pyridine/pyridinium bisamides have been synthesized and investigated as supramolecular gelators, highlighting their potential in cation binding and selective sensing applications. This research demonstrates the utility of furan derivatives in developing materials with specific sensing capabilities, which can be used for environmental monitoring and chemical sensing (Panja, Ghosh, & Ghosh, 2018).
Mechanism of Action
Target of Action
Pyridazin-3(2h)-one derivatives, a class of compounds to which 4-amino-6-(furan-2-yl)pyridazin-3-ol belongs, have been reported to exhibit diverse pharmacological activities . This suggests that these compounds may interact with a variety of biological targets.
Mode of Action
It is known that the functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .
Biochemical Pathways
Pyridazin-3(2h)-one derivatives have been reported to show a diverse range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It has been suggested that 4-amino derivatives of pyridazin-3(2h)-one can be potent anti-inflammatory agents .
Properties
IUPAC Name |
5-amino-3-(furan-2-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPBVUZTMBMPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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